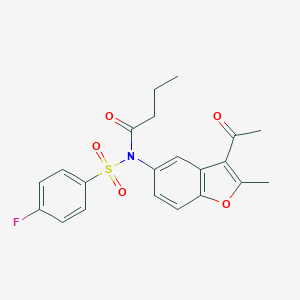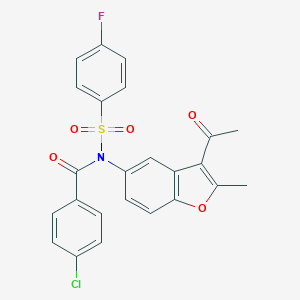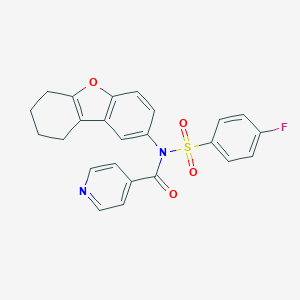![molecular formula C24H27NO4S B285030 N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide, also known as TDB, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. TDB has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
Studies: Further studies are needed to fully understand the mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide and how it interacts with the immune system.
5. Animal studies: Further animal studies are needed to determine the efficacy of this compound in vivo and to better understand its pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent anti-inflammatory effects: this compound has potent anti-inflammatory effects, making it a useful tool for studying inflammatory diseases.
2. Immunomodulatory effects: this compound has immunomodulatory effects, making it a useful tool for studying the immune system.
3. Anticancer effects: this compound has anticancer effects, making it a useful tool for studying cancer.
Some of the limitations of this compound for lab experiments include:
1. Limited availability: this compound is a synthetic compound and may not be readily available for some researchers.
2. Limited toxicity data: There is limited toxicity data available for this compound, making it difficult to determine safe dosages for lab experiments.
3. Limited understanding of mechanism of action: The exact mechanism of action of this compound is not fully understood, which may limit its usefulness in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide. Some of these include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Combination therapies: this compound may be used in combination with other drugs to enhance its therapeutic effects.
3. Development of analogs: Analog compounds of this compound may be developed to enhance its potency and reduce toxicity.
4.
Synthesemethoden
The synthesis of N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. Some of the areas of research include:
1. Anti-inflammatory effects: this compound has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
2. Immunomodulatory effects: this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
3. Anticancer effects: this compound has been shown to have anticancer effects on various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
Molekularformel |
C24H27NO4S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C24H27NO4S/c1-4-7-24(26)25(30(27,28)23-13-10-16(2)14-17(23)3)18-11-12-22-20(15-18)19-8-5-6-9-21(19)29-22/h10-15H,4-9H2,1-3H3 |
InChI-Schlüssel |
MYLKLMJLAAHORC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

